molecular formula C17H16N2O3S B5551709 N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B5551709
M. Wt: 328.4 g/mol
InChI Key: YMXWFFPVWHLZII-UHFFFAOYSA-N
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Description

This compound is part of a broader class of chemical substances known for their diverse biological activities. These compounds, typically featuring a benzothiazole unit, have been the focus of research due to their potential in pharmaceutical applications.

Synthesis Analysis

The synthesis of derivatives similar to N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves carbodiimide condensation catalysis, which is a convenient and fast method for preparing such derivatives. The process includes identification through IR, 1H NMR, and elemental analyses, with some derivatives confirmed by single-crystal X-ray diffraction (Yu et al., 2014).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives, including N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, typically exhibits planar configurations as observed in crystal structure analyses. The benzothiazole unit generally adopts an almost planar structure, contributing to the compound's biological activity (Bunev et al., 2013).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, forming different derivatives with potential biological activities. Their chemical reactivity includes condensation, acetylation, and cyclization reactions which are pivotal in creating pharmacologically active agents (Sunder & Maleraju, 2013).

Physical Properties Analysis

The physical properties, such as solubility and melting points, often depend on the specific substituents on the benzothiazole core. Detailed information on physical properties requires experimental data specific to N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, which may be derived from related compounds' analyses.

Chemical Properties Analysis

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide shares chemical properties with its class, including reactivity towards nucleophiles and electrophiles, stability under various conditions, and the ability to form complexes with metals or other organic compounds. The chemical properties are significant for understanding its reactivity and potential use in synthesis and pharmaceutical applications.

References:

Scientific Research Applications

Benzothiazoles in Pharmaceutical Applications

Benzothiazole derivatives exhibit a wide spectrum of pharmacological activities. They have been identified as having antimicrobial, analgesic, anti-inflammatory, and antidiabetic properties, among others. The 2-arylbenzothiazoles, in particular, are being explored for their potential as antitumor agents. The versatility and structural simplicity of benzothiazoles make them attractive for drug discovery, offering opportunities for the development of new therapies for various diseases (Kamal, Hussaini, & Malik, 2015).

Environmental Impacts and Remediation

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed. Parabens, which share structural similarities with benzothiazoles, are used as preservatives in various products and can act as weak endocrine disruptors. Their presence in wastewater and surface waters highlights the environmental persistence and potential health impacts of such compounds, necessitating further studies on their toxicity and degradation pathways (Haman, Dauchy, Rosin, & Munoz, 2015).

Novel Mechanisms of Action for Analgesics

Research on acetaminophen, a widely used analgesic, reveals complex mechanisms of action that could inform the development of benzothiazole derivatives with analgesic properties. Acetaminophen's analgesia is partly attributed to its metabolite, AM404, which acts on cannabinoid and vanilloid receptors, suggesting potential pathways for the analgesic effects of benzothiazole derivatives (Ohashi & Kohno, 2020).

properties

IUPAC Name

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-2-22-14-9-5-3-7-12(14)18-16(20)11-19-13-8-4-6-10-15(13)23-17(19)21/h3-10H,2,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMXWFFPVWHLZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24806414
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-(2-ethoxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

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